A Technical Guide to 5-Pyridin-3-yl-oxazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 5-Pyridin-3-yl-oxazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyridine ring, a cornerstone of numerous natural products and FDA-approved drugs, offers a key interaction point for biological targets and favorable pharmacokinetic properties.[1][2] When coupled with the oxazole moiety, a five-membered heterocycle known for its diverse biological activities and role as a bioisostere, the resulting hybrid structures present a compelling platform for drug design.[3] This guide provides an in-depth technical overview of 5-Pyridin-3-yl-oxazole-2-carbaldehyde, a molecule that embodies this principle. By integrating the pyridine and oxazole cores with a reactive carbaldehyde group, this compound serves as a versatile synthon for the elaboration of more complex chemical libraries with potential applications in oncology, infectious diseases, and beyond.
This document will detail the physicochemical properties, synthesis, reactivity, and potential applications of 5-Pyridin-3-yl-oxazole-2-carbaldehyde, offering a comprehensive resource for researchers engaged in the exploration of novel heterocyclic chemistry for drug discovery.
Core Compound Properties
5-Pyridin-3-yl-oxazole-2-carbaldehyde is a bifunctional heterocyclic compound featuring a pyridine ring at the 5-position of an oxazole core, which is further substituted with a carbaldehyde group at the 2-position.
| Property | Value | Source |
| CAS Number | 342601-37-0 | |
| Molecular Formula | C₉H₆N₂O₂ | [4] |
| Molecular Weight | 174.16 g/mol | [4] |
| Physical Form | Off-White Solid | |
| Purity | 96% | |
| InChI Key | CBNUSELYGNYRAX-UHFFFAOYSA-N |
Synthesis and Mechanism
The construction of the 5-substituted oxazole core is efficiently achieved through the Van Leusen oxazole synthesis.[5] This reaction is a powerful tool for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3]
Proposed Synthesis of 5-Pyridin-3-yl-oxazole-2-carbaldehyde
Part 1: Synthesis of 5-(Pyridin-3-yl)oxazole
The initial step involves the reaction of 3-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a solvent such as methanol.[6]
Causality: The Van Leusen reaction is selected due to its high efficiency and tolerance for a wide range of aldehydes, including heteroaromatic aldehydes like 3-pyridinecarboxaldehyde.[7] The reaction proceeds through a [3+2] cycloaddition mechanism. The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the stable aromatic oxazole ring.[5]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Part 2: Formylation of 5-(Pyridin-3-yl)oxazole
The second stage involves the introduction of the carbaldehyde group at the C2 position of the oxazole ring. The C2 position of an oxazole is the most electrophilic and is susceptible to deprotonation by a strong base, followed by reaction with a formylating agent.[8]
Causality: The C2 proton of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms.[9] This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.
Experimental Protocol (Proposed)
Materials:
-
3-Pyridinecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
Synthesis of 5-(Pyridin-3-yl)oxazole:
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).
-
Cool the mixture to 0 °C and add K₂CO₃ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-(pyridin-3-yl)oxazole.
-
-
Synthesis of 5-Pyridin-3-yl-oxazole-2-carbaldehyde:
-
Dissolve 5-(pyridin-3-yl)oxazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-pyridin-3-yl-oxazole-2-carbaldehyde.
-
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Pyridin-3-yl-oxazole-2-carbaldehyde are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]
-
¹H NMR:
-
An aldehydic proton singlet between δ 9.5-10.5 ppm.
-
A singlet for the oxazole C4-H proton, likely between δ 7.5-8.5 ppm.
-
Signals corresponding to the four protons of the 3-pyridyl ring in the aromatic region (δ 7.0-9.0 ppm), showing characteristic splitting patterns (e.g., doublet of doublets, doublet, etc.).
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon between δ 180-190 ppm.
-
Signals for the oxazole ring carbons (C2, C4, C5) typically in the range of δ 120-160 ppm.
-
Signals for the pyridine ring carbons in the aromatic region.
-
-
IR Spectroscopy:
-
A strong C=O stretching band for the aldehyde at approximately 1680-1710 cm⁻¹.
-
C=N and C=C stretching vibrations from the oxazole and pyridine rings in the 1500-1650 cm⁻¹ region.
-
C-H stretching from the aromatic rings around 3000-3100 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 174.16.
-
Fragmentation patterns would likely involve the loss of CO from the aldehyde group and potential cleavages of the oxazole ring.[11]
-
Reactivity and Drug Development Potential
The chemical architecture of 5-Pyridin-3-yl-oxazole-2-carbaldehyde offers multiple avenues for chemical elaboration, making it a valuable building block in drug discovery.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of hydrazones, oximes, and other derivatives. This allows for the introduction of diverse substituents to probe structure-activity relationships.
-
Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can be protonated, N-alkylated, or oxidized. It can also participate in hydrogen bonding, which is a critical interaction in many drug-receptor binding events.
-
Oxazole Ring: The oxazole ring is a stable aromatic system that acts as a rigid scaffold. It is a known pharmacophore present in numerous bioactive compounds with a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2]
The combination of a pyridine and an oxazole moiety has been explored for various therapeutic applications. For example, pyridyl-oxazole derivatives have been investigated as fungicidal agents and have shown promising activity against various fungal strains.[3] Additionally, related structures like 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have demonstrated significant antibacterial and antifungal activities.[12] The presence of these two privileged heterocycles suggests that derivatives of 5-pyridin-3-yl-oxazole-2-carbaldehyde could be promising candidates for development as novel antimicrobial or anticancer agents.[1][7]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Pyridin-3-yl-oxazole-2-carbaldehyde is not publicly available, general precautions for handling aromatic aldehydes and heterocyclic compounds should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Pyridin-3-yl-oxazole-2-carbaldehyde is a strategically designed heterocyclic compound that holds considerable promise as a versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably approached through established methodologies like the Van Leusen oxazole synthesis followed by formylation. The presence of three distinct functional regions—the pyridine ring, the oxazole core, and the reactive aldehyde—provides a rich platform for chemical diversification. Drawing on the known biological activities of its constituent heterocyclic systems, derivatives of this compound are attractive targets for screening in antimicrobial, anticancer, and other therapeutic areas. This guide provides a foundational understanding for researchers looking to exploit the potential of this and related pyridyl-oxazole scaffolds in the development of next-generation therapeutic agents.
References
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Yasaei, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]
- Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- BenchChem (2025). 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Superior Aldehyde for Advanced Drug Discovery and Synthesis.
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Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]
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PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
- Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
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PubChem. Compound Summary for CID 53408326. National Center for Biotechnology Information. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]
- Al-Ostoot, F. H., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
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National Institutes of Health. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Available at: [Link]
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ResearchGate. Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. Available at: [Link]
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Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
- Mumtaz, S., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Letters in Drug Design & Discovery, 20(10), 1-13.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
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